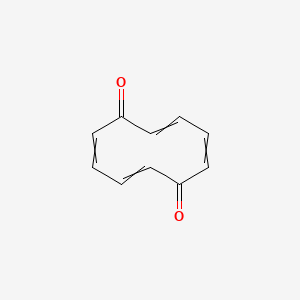
5-Methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine is a compound that has garnered interest due to its unique structural and chemical properties. It belongs to the class of phenophosphazines, which are known for their diverse applications in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine typically involves the reaction of phenylmagnesium bromide with 5-methyl-10-chloro-10-oxo-5,10-dihydrophenophosphazine . The reaction conditions, such as the ratio of reagents, play a crucial role in determining the composition of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenylmagnesium bromide and other organometallic compounds . The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phenylmagnesium bromide can yield different products based on the reagent ratio .
Scientific Research Applications
5-Methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine has several scientific research applications, including:
Chemistry: It is used in the study of molecular structures and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-10-phenyl-10-oxo-5,10-dihydrophenophosphazine include other phenophosphazines, such as:
- 5-Methyl-10-phenyl-5,10-dihydrophenophosphazine
- 5-Methyl-10-chloro-10-oxo-5,10-dihydrophenophosphazine
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration and the specific chemical reactions it undergoes. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58943-96-7 |
|---|---|
Molecular Formula |
C19H16NOP |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
5-methyl-10-phenylphenophosphazinine 10-oxide |
InChI |
InChI=1S/C19H16NOP/c1-20-16-11-5-7-13-18(16)22(21,15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14H,1H3 |
InChI Key |
CMTJMORIBGWZKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2P(=O)(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)
![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)


![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)
